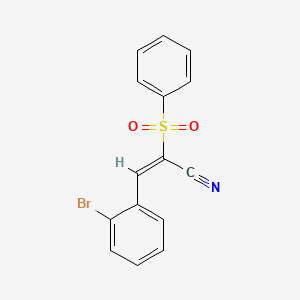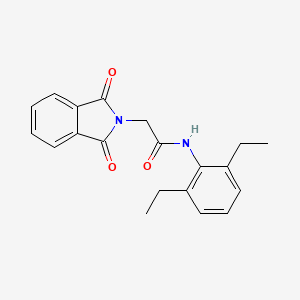
3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile" falls into a category of organic compounds known for their versatile chemical properties, which make them significant for various synthetic applications. These compounds often serve as intermediates in the synthesis of complex molecules, including pharmaceuticals, materials, and agrochemicals.
Synthesis Analysis
The synthesis of similar acrylonitrile derivatives typically involves reactions such as Knoevenagel condensation, which allows for the formation of carbon-carbon double bonds adjacent to a cyano group. This process might involve base-catalyzed condensation of aldehydes with active methylene compounds in the presence of suitable catalysts (Tammisetti et al., 2018).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common tools for analyzing the molecular structures of acrylonitrile derivatives. Such studies reveal the geometry, bond lengths, and angles, contributing to our understanding of the compound's reactivity and properties (Tammisetti et al., 2018).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are pivotal for synthesizing heterocyclic compounds. These reactions are influenced by the electronic properties of the substituents, which can be manipulated to achieve desired reactivity patterns (Vasin et al., 2015).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of acrylonitrile derivatives, can be significantly affected by the nature of the substituents. Bromine and sulfonyl groups, for instance, can increase the compound's density and boiling point due to their relatively high atomic mass and ability to engage in intermolecular interactions.
Chemical Properties Analysis
The presence of the acrylonitrile group makes these compounds highly reactive toward nucleophiles, owing to the electron-withdrawing effect of the cyano group. This reactivity is crucial for various organic transformations, including nucleophilic addition reactions, facilitating the synthesis of amine, ester, and amide derivatives. Moreover, the bromophenyl and phenylsulfonyl groups can further modulate the reactivity and selectivity of these transformations.
For more comprehensive insights and data specific to "3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile," direct experimental studies and targeted synthesis would be required. The referenced papers provide a foundation for understanding the chemical behavior and applications of related compounds, highlighting the potential versatility and utility of the target molecule in synthetic chemistry.
References:
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c16-15-9-5-4-6-12(15)10-14(11-17)20(18,19)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAWHFDDSQAAU-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5666397.png)
![2-allyl-9-[(2S)-2-hydroxy-2-phenylacetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666410.png)
![2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B5666418.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5666421.png)
![3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5666422.png)
![N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B5666428.png)
![5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5666429.png)
![N~2~-methyl-N~1~-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-N~2~-phenylglycinamide](/img/structure/B5666438.png)
![9-[(2,3-dimethoxyphenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5666445.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B5666453.png)
![2-(2-oxo-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)pyridine](/img/structure/B5666454.png)

![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)
